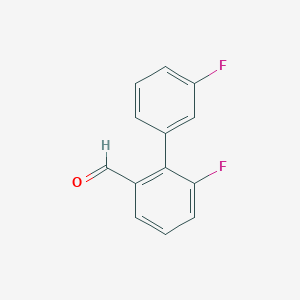

3',6-Difluorobiphenyl-2-carbaldehyde

Description

Properties

Molecular Formula |

C13H8F2O |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

3-fluoro-2-(3-fluorophenyl)benzaldehyde |

InChI |

InChI=1S/C13H8F2O/c14-11-5-1-3-9(7-11)13-10(8-16)4-2-6-12(13)15/h1-8H |

InChI Key |

YKVLQXVNPXVRGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=CC=C2F)C=O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

The predominant method for synthesizing this compound involves Suzuki-Miyaura coupling reactions , which facilitate the formation of biphenyl structures by coupling aryl halides with aryl boronic acids or esters under palladium catalysis.

- Starting materials: 2-bromobenzaldehyde derivatives or 2-chlorobenzaldehyde, coupled with 3'-fluoroaryl boronic acids.

- Catalyst: Palladium(0) complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Base: Potassium carbonate or sodium tert-butoxide.

- Solvent: A mixture of aqueous ethanol, tetrahydrofuran, or dimethylformamide.

- Reaction conditions: Elevated temperatures (~80°C) under inert atmosphere.

Ar–X + Ar'–B(OH)₂ → Ar–Ar' (biphenyl derivative)

Where Ar–X is a halogenated benzaldehyde derivative, and Ar'–B(OH)₂ is a fluorinated aryl boronic acid.

Ortho-Formylation via Formylation of Fluorinated Biphenyl Precursors

An alternative approach involves direct formylation of fluorinated biphenyl intermediates using Vilsmeier-Haack or Gattermann-Koch reactions:

- Vilsmeier-Haack formylation employs phosphorus oxychloride and dimethylformamide to introduce aldehyde groups selectively at the ortho position relative to existing substituents.

- This method is suitable for late-stage functionalization, especially when the biphenyl core is already fluorinated.

Specific Preparation Methods Supported by Literature

Patented Methodology (US Patent US5239114A)

According to the patent, the synthesis involves:

- Acylation of 2,4-difluorobiphenyl with 4-nitro-benzoyl chloride in the presence of aluminum chloride, followed by reduction and hydrolysis steps to introduce the aldehyde group.

- Hydrolysis and carboxylation steps are employed to obtain the desired aldehyde compound.

- Use of strong Lewis acids like aluminum chloride for acylation.

- Hydrolysis with sodium hydroxide to convert intermediates into aldehyde derivatives.

- The process emphasizes the importance of controlling temperature (around 20°C during acylation) and reaction times to optimize yields.

Synthesis via Suzuki Coupling (Evitachem Data)

Recent commercial synthesis approaches, as per Evitachem, involve palladium-catalyzed coupling of fluorinated phenyl derivatives with aldehyde precursors, followed by oxidation if necessary to form the aldehyde group.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Fluorinated aryl boronic acids + halogenated benzaldehyde | Pd catalyst, base | Pd(PPh₃)₄, K₂CO₃ | 80°C, inert atmosphere | High selectivity, good yields | Requires pre-functionalized intermediates |

| Formylation of Biphenyl | Fluorinated biphenyls | POCl₃, DMF | - | 0–80°C | Late-stage functionalization | Regioselectivity challenges |

| Acylation and Hydrolysis | 2,4-Difluorobiphenyl + benzoyl chloride | AlCl₃ | - | 20°C, controlled | Efficient for specific derivatives | Multi-step process |

Final Remarks

The synthesis of this compound is a complex process that benefits from modern cross-coupling techniques, especially palladium-catalyzed reactions, combined with strategic functionalization steps such as formylation or acylation. The choice of method depends on the availability of starting materials, desired yield, and scale of production. Continuous advancements in catalytic systems and reaction conditions are likely to further improve the efficiency and selectivity of these synthetic routes.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes classic nucleophilic additions. Key reactions include:

Oxidation and Reduction

The aldehyde group is redox-active:

| Transformation | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Oxidation to Carboxylic Acid | KMnO₄/H₂SO₄, CrO₃ | 3',6-Difluorobiphenyl-2-carboxylic acid | High yields (85–92%) under acidic conditions |

| Reduction to Alcohol | NaBH₄, LiAlH₄ | 3',6-Difluorobiphenyl-2-methanol | Selective reduction without altering fluorine substituents |

Coupling Reactions

Palladium-catalyzed cross-couplings dominate its synthetic utility:

Suzuki–Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C

-

Partners : Arylboronic acids

-

Outcome : Biaryls with extended conjugation (e.g., terphenyl derivatives)

-

Mechanistic Insight : Fluorine substituents accelerate oxidative addition by polarizing the C–X bond .

Decarbonylative Coupling

-

Conditions : Pd(OAc)₂, SPhos ligand, THF, 90°C

-

Partners : Fluoroalkylcarboxylic acids

-

Outcome : Direct C–F bond formation via decarbonylation

Electrophilic Aromatic Substitution (EAS)

Fluorine directs substitution patterns:

Condensation Reactions

The aldehyde participates in carbonyl-based condensations:

-

Schiff Base Formation :

-

Chalcone Synthesis :

Metal-Complexation Studies

-

Pd(II) Complexes : Forms stable complexes with PdCl₂ in THF, used in catalytic cycles .

-

Cu(I)-Mediated Ullmann Coupling : Converts aldehyde to biaryl ethers with aryl halides .

Degradation Pathways

-

Microbial Degradation :

-

Photodegradation : UV exposure induces C–F bond cleavage, generating fluorinated phenols.

Key Mechanistic Insights

-

Electrophilicity Enhancement : Fluorine's -I effect increases the aldehyde's susceptibility to nucleophilic attack .

-

Steric Effects : The 3',6-substitution pattern restricts rotation, favoring planar transition states in coupling reactions .

-

Redox Stability : The biphenyl backbone stabilizes radical intermediates during oxidation/reduction.

Scientific Research Applications

3’,6-Difluorobiphenyl-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,6-Difluorobiphenyl-2-carbaldehyde largely depends on its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The fluorine atoms can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Fluorinated Biphenyl Carbaldehydes

Key Observations :

- This could influence reactivity in nucleophilic additions or condensations .

- Steric Considerations : The 3',6-difluoro substitution may introduce minimal steric hindrance compared to ortho-substituted derivatives (e.g., 2'-Fluorobiphenyl-4-carbaldehyde), favoring applications in catalysis or molecular recognition.

Comparison with Heterocyclic Fluorinated Aldehydes

The compound 5-(Difluoromethyl)-3-furancarboxaldehyde () provides a contrasting example of fluorinated aldehydes in heterocyclic systems.

Table 2: Heterocyclic vs. Biphenyl Fluorinated Aldehydes

| Parameter | This compound | 5-(Difluoromethyl)-3-furancarboxaldehyde |

|---|---|---|

| Aromatic System | Biphenyl | Furan |

| Fluorine Substitution | Two aromatic F atoms | Difluoromethyl (-CF₂H) side chain |

| Molecular Formula | C₁₃H₈F₂O | C₆H₄F₂O₂ |

| Applications | Pharmaceuticals, intermediates | Agrochemicals, polymer precursors |

Key Differences :

- Reactivity : The furan ring’s oxygen atom introduces conjugation effects, making 5-(Difluoromethyl)-3-furancarboxaldehyde more reactive in Diels-Alder reactions compared to biphenyl systems .

- Bioactivity : Biphenyl aldehydes are more commonly associated with drug intermediates (e.g., kinase inhibitors), whereas furan derivatives are linked to herbicide development .

Functional Complexity: Comparison with Multi-Ring Systems

The compound 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde () exemplifies advanced fluorinated aldehydes in antifungal agents.

Key Contrasts :

- Structural Complexity : The compound integrates a pyrimidine core, triazole moiety, and difluorophenyl group, enabling targeted antifungal activity. In contrast, this compound’s simpler structure may serve as a precursor for such molecules .

- Synthesis : Multi-step functionalization (e.g., asymmetric hydroxylation in ) is required for bioactive derivatives, whereas biphenyl aldehydes are typically synthesized via Suzuki-Miyaura coupling or formylation .

Biological Activity

3',6-Difluorobiphenyl-2-carbaldehyde is an organic compound with a biphenyl structure that features two fluorine atoms at the 3' and 6' positions and an aldehyde functional group at the 2 position. Its molecular formula is C13H10F2O, and it has a molecular weight of 234.20 g/mol. The introduction of fluorine atoms enhances the compound's stability and reactivity, making it a significant subject of study in medicinal chemistry and organic synthesis.

The presence of the aldehyde group allows for potential interactions with biological targets, particularly through the formation of covalent bonds with nucleophilic sites on biomolecules. This property suggests that this compound may modify protein functions or enzyme activities, although specific biological effects require further investigation.

The mechanism of action for this compound is primarily attributed to its ability to engage with various molecular targets. The aldehyde group can react with amino acids in proteins, potentially leading to changes in protein conformation and activity. Additionally, the fluorine substituents can enhance binding affinity to certain receptors or enzymes, influencing biological pathways .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of fluorinated biphenyl compounds, including this compound. These compounds have shown promising results against various bacterial strains, indicating their potential as antibacterial agents. For instance, structural analogs have been evaluated for their efficacy against Staphylococcus aureus, revealing that fluorinated derivatives often exhibit enhanced activity compared to their non-fluorinated counterparts .

Cytotoxicity and Antitumor Activity

Research has also explored the cytotoxic effects of this compound on cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in certain cancer cells, making it a candidate for further development as an antitumor agent. The specific pathways involved in this cytotoxicity are still under investigation, but the compound's ability to interact with cellular targets is a focal point of ongoing research .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3',6-Difluorobiphenyl-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 2-bromobenzaldehyde derivatives and 3,6-difluorophenylboronic acid, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/ethanol). Yield optimization requires strict anhydrous conditions and inert atmosphere to prevent aldehyde oxidation .

Q. How can purity and structural integrity be validated for this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm fluorine substitution patterns and aldehyde proton resonance at ~10 ppm) and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). X-ray crystallography (via SHELX refinement) is recommended for unambiguous confirmation of biphenyl geometry and fluorine positioning .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under argon at –20°C in amber vials to prevent photodegradation and moisture absorption. Monitor aldehyde oxidation via periodic FT-IR analysis (peak ~1700 cm⁻¹ for carbonyl). For long-term stability, lyophilize and store as a solid .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to model the electrophilicity of the aldehyde group. Analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps to predict regioselectivity. Validate with experimental kinetics using substituent-specific nucleophiles (e.g., Grignard reagents) .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated biphenyl aldehydes?

- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or impurities. Cross-validate using DEPT-135 and HSQC experiments to assign carbons unambiguously. Compare with crystallographic data (SHELXL-refined structures) to confirm dihedral angles between aromatic rings, which influence conjugation and shift values .

Q. How can enantioselective synthesis of chiral derivatives from this compound be achieved?

- Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for Strecker or Mannich reactions. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) or polarimetry . Optimize solvent polarity (e.g., dichloromethane vs. THF) to enhance stereocontrol .

Q. What experimental designs mitigate degradation during high-temperature reactions involving this aldehyde?

- Methodological Answer : Use microwave-assisted synthesis under controlled temperature (80–100°C) with short reaction times (<30 min). Incorporate radical scavengers (e.g., BHT) to suppress thermal decomposition. Post-reaction, quench rapidly and purify via preparative TLC to isolate degradation byproducts (e.g., oxidized carboxylic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.